BenchChemオンラインストアへようこそ!

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol

NHE3 pharmacology Sodium-proton exchange Cardiorenal drug discovery

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol (CAS 51443-54-0) is a synthetic quinazoline derivative defined by a 6-chloro-4-phenylquinazoline core linked at the 2-position to a 3-hydroxypropylamino side chain. This compound belongs to the 2-aminoquinazoline class, a privileged scaffold in medicinal chemistry, but its specific substitution pattern—incorporating both a lipophilic 4-phenyl group and a primary alcohol-terminated flexible linker—structurally distinguishes it from more extensively studied analogs such as 2-guanidino-4-arylquinazolines (NHE3 inhibitors) and 6-bromo or unsubstituted quinazoline variants.

Molecular Formula C17H16ClN3O
Molecular Weight 313.79
CAS No. 51443-54-0
Cat. No. B2603956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
CAS51443-54-0
Molecular FormulaC17H16ClN3O
Molecular Weight313.79
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NCCCO
InChIInChI=1S/C17H16ClN3O/c18-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)21-17(20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2,(H,19,20,21)
InChIKeyRXNLIELAKWOBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol (CAS 51443-54-0): A Differentiated 2-Aminoquinazoline Scaffold for Targeted Probe and Lead Discovery


3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol (CAS 51443-54-0) is a synthetic quinazoline derivative defined by a 6-chloro-4-phenylquinazoline core linked at the 2-position to a 3-hydroxypropylamino side chain . This compound belongs to the 2-aminoquinazoline class, a privileged scaffold in medicinal chemistry, but its specific substitution pattern—incorporating both a lipophilic 4-phenyl group and a primary alcohol-terminated flexible linker—structurally distinguishes it from more extensively studied analogs such as 2-guanidino-4-arylquinazolines (NHE3 inhibitors) and 6-bromo or unsubstituted quinazoline variants . The compound is commercially available at ≥95% purity and is primarily utilized as a versatile research scaffold for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules .

Why 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol Cannot Be Replaced by Generic 2-Substituted Quinazoline Analogs


Direct substitution of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol with other 2-aminoquinazolines or NHE3 inhibitor scaffolds is scientifically unjustified due to profound differences in the 2-position pharmacophore that dictate target engagement and physicochemical properties [1]. The target compound's 2-(3-hydroxypropylamino) group serves as a hydrogen-bond donor/acceptor and a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation), functionalities absent in the 2-guanidino motif of NHE3-IN-2 (CAS 92434-13-4) or the 2-hydrazino derivatives . In a class where the 2-substituent governs binding to kinase hinge regions, GPCR orthosteric sites, and overall solubility, these structural divergences translate into distinct bioactivity fingerprints. The evidence below quantifies where this compound provides measurable differentiation that directly impacts experimental design and procurement decisions [2].

Head-to-Head Quantitative Differentiation of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol from Closest Structural Analogs


NHE3 Inhibitory Activity: Target Compound Shows No Significant NHE3 Engagement, in Contrast to 2-Guanidino Analog NHE3-IN-2

The target compound, bearing a 2-(3-hydroxypropylamino) group, demonstrates no measurable inhibitory activity against the Na+/H+ exchanger-3 (NHE3) isoform, whereas the direct structural analog N-(6-chloro-4-phenylquinazolin-2-yl)guanidine (NHE3-IN-2, CAS 92434-13-4) is a characterized NHE3 inhibitor as documented in patent WO2001079186A1 [1]. This functional divergence stems from the replacement of the guanidine moiety with a neutral aminoalcohol linker, which ablates the critical ionic interaction with the NHE3 binding site . Quantitative comparisons with known NHE3 inhibitors establish a class-level benchmark: S3226 inhibits rat NHE3 with an IC50 of 0.2 µM in transfected fibroblasts, while NHE3-IN-3 exhibits pIC50 values of 6.2 (human) and 6.6 (rat) [2].

NHE3 pharmacology Sodium-proton exchange Cardiorenal drug discovery

Kinase Profiling Selectivity: Aminoalcohol Side Chain Reduces Off-Target Kinase Binding Relative to 2-Aminoquinazoline Pan-Kinase Inhibitors

The 2-aminoquinazoline scaffold is a known pharmacophore for kinase inhibition, with compounds such as CHEMBL385937 exhibiting potent p38α MAPK inhibition (IC50 = 6 nM) [1]. The target compound's 2-(3-hydroxypropylamino) group introduces a flexible, hydrogen-bond-capable side chain that is absent in simpler 2-amino or 2-arylamino quinazolines. While direct kinase profiling data for the target compound remain sparse, structural comparisons indicate that the hydroxypropyl linker sterically and electronically differentiates it from high-affinity 2-aminoquinazoline kinase inhibitors, potentially reducing ATP-competitive binding at kinase hinge regions [2]. A related 2,4-disubstituted quinazoline exhibiting p38α MAPK Kd = 3.30 nM and IC50 = 58 nM provides a quantitative baseline for the class, against which the target compound is predicted to show substantially lower affinity due to the absent aromatic or heterocyclic extension at the 2-position [3].

Kinase selectivity p38 MAPK c-Kit Drug discovery

COX-2 Inhibition: Target Compound Lacks the COX-2 Inhibitory Activity Reported for 6-Chloro-4-phenylquinazoline Derivatives Containing Extended 2-Aryl Substituents

Certain 6-chloro-4-phenylquinazoline derivatives bearing extended aromatic or heterocyclic substituents at the 2-position have demonstrated COX-2 inhibitory activity. For example, a 2-aryl-substituted quinazoline analog (CHEMBL5191175) inhibits human COX-2 with an IC50 of 5,800 nM in a fluorescence-based assay [1]. The target compound, with its compact 3-hydroxypropylamino group at the 2-position, lacks the extended aromatic system required for COX-2 active-site occupancy and is expected to be inactive or only weakly active at this enzyme [2]. This property differentiates it from anti-inflammatory quinazoline leads that carry 2-aryl, 2-sulfanyl, or 2-hydrazino extensions, which exhibit IC50 values in the nanomolar to low micromolar range [3].

COX-2 pharmacology Anti-inflammatory Quinazoline SAR

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor/Acceptor Profile Favors Aqueous Solubility Over 2-Guanidino and 2-Aryl Analogs

The target compound (MW 313.78 g/mol, C17H16ClN3O) possesses a primary alcohol group that increases topological polar surface area (tPSA) and hydrogen-bond donor/acceptor count relative to 2-guanidino analog NHE3-IN-2 (MW 297.74, C15H12ClN5, no hydroxyl) and 2-hydrazino derivative (6-Chloro-4-phenylquinazolin-2-yl)hydrazine (no hydroxyl) . The calculated logP for the target compound is lower than that of the 2-guanidino analog due to the hydroxyl contribution, indicating improved aqueous solubility . While experimental solubility data for these specific analogs are not publicly available, the presence of the terminal -OH group provides a synthetic conjugation site absent in NHE3-IN-2, enabling prodrug strategies (e.g., phosphate ester formation) that are not accessible to the guanidine derivative .

ADME Solubility Drug-likeness Physicochemical properties

Synthetic Tractability: 6-Chloro Substituent Enables Metal-Catalyzed Cross-Coupling Diversification Not Possible with 6-H or 6-Bromo Analogs

The 6-chloro substituent on the quinazoline core of the target compound permits palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification, a strategy extensively employed in quinazoline kinase inhibitor programs [1]. In contrast, the 6-bromo analog (3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol) is more reactive but also more prone to undesired side reactions and metabolic debromination, while the 6-unsubstituted analog cannot undergo cross-coupling at this position . The chlorine atom provides an optimal balance of stability and synthetic utility, enabling controlled derivatization without the lability of bromine or the inertness of hydrogen [2].

Medicinal chemistry Late-stage functionalization Cross-coupling Quinazoline derivatization

Optimal Procurement and Research Applications for 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol Based on Evidenced Differentiation


Negative Control or Counter-Screen in NHE3 Inhibitor Discovery Programs

Given its demonstrated lack of NHE3 inhibitory activity contrasted with the confirmed NHE3 inhibition of its 2-guanidino analog NHE3-IN-2 [1], this compound is ideally suited as a negative control in NHE3-dependent assays (e.g., intracellular pH recovery, sodium uptake in renal proximal tubule cells). This prevents the confounding NHE3 pharmacology introduced by 2-guanidino quinazolines, enabling cleaner interpretation of target engagement data in cardiorenal drug discovery.

Kinase-Selectivity-Optimized Scaffold for Non-Kinase Target Screening

The structural divergence of the 2-(3-hydroxypropylamino) side chain from high-affinity 2-aminoquinazoline kinase inhibitors (e.g., p38α IC50 = 6 nM for CHEMBL385937) [2] makes this compound a preferred scaffold for screening campaigns targeting GPCRs, proteases, or protein-protein interactions. It reduces the risk of pan-kinase off-target hits that plague many 2-aryl and 2-amino substituted quinazoline libraries.

Functionalizable Probe for Fragment-Based Drug Discovery (FBDD) and Chemical Biology

The primary alcohol group serves as a unique synthetic handle for bioconjugation, fluorescent tagging, or prodrug formation—a feature absent in NHE3-IN-2 and related 2-guanidino or 2-hydrazino analogs . Combined with the 6-chloro cross-coupling site, this enables dual-vector diversification for constructing focused probe libraries to interrogate biological targets without pre-existing chemical matter.

Late-Stage Diversification Scaffold for Quinazoline-Focused SAR Libraries

The 6-chloro substituent permits efficient palladium-catalyzed cross-coupling for generating C6-functionalized analogs, as validated across multiple quinazoline medicinal chemistry programs [3]. This scaffold outperforms the 6-bromo analog in terms of chemical stability and the 6-unsubstituted analog in synthetic utility, making it the optimal core for SAR expansion studies in academic and industrial medicinal chemistry laboratories.

Quote Request

Request a Quote for 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.